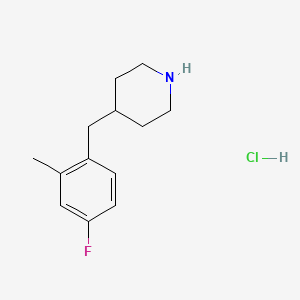

4-(4-氟-2-甲基-苄基)-哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The specific structure of this compound suggests potential biological activity, possibly interacting with various receptors or enzymes within the body.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves the cyclization of imines with an allylsilane side-chain followed by palladium-catalyzed cross-coupling with organoboronic acids under oxygen . Another method includes the Grignard reaction of halogenated benzene derivatives with pyridine aldehydes, followed by deoxygenation and ring saturation using a palladium on carbon catalyst . These methods provide a framework for the synthesis of "4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" by substituting the appropriate halogenated benzene and side-chain groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, was characterized, revealing a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . This information can be extrapolated to predict the conformation of "4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride," which may also exhibit a chair conformation with substituents affecting its overall geometry and intermolecular interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including halogenation, alkylation, and acylation, which can modify their chemical properties and biological activity. For example, the introduction of a bulky moiety in the para position of benzamide derivatives can significantly increase anti-acetylcholinesterase activity . Similarly, the introduction of substituents on the benzyl group of piperidine can lead to compounds with potent 5-HT2 antagonist activity . These reactions are relevant for the modification and optimization of "4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" for potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and log P values, can be determined experimentally. The log P values of halogenated piperidines were estimated using HPLC analysis, which is crucial for understanding the compound's lipophilicity and, consequently, its pharmacokinetic profile . The crystal structure analysis provides insights into the compound's solid-state properties, such as hydrogen bonding patterns and molecular conformation . These properties are essential for the formulation and delivery of the compound as a potential drug.

科学研究应用

HIV-1 抑制

合成了一系列新型 1,4-二取代哌啶/哌嗪衍生物,并评估了它们对 HIV-1 感染的体外活性。这些化合物表现出有效的抗 HIV-1 活性,其中一种显着的 N-(4-氟苄基)哌嗪类似物显示出与 TAK-220 盐酸盐相似的效力,但具有明显更好的水溶性和口服生物利用度,表明其作为新型抗 HIV-1 疗法的先导的潜力 (董等人,2012)。

合成方法

开发了合成 4-(4-氟苄基)哌啶的同位素标记物的方法,包括氘代版本。这些方法涉及格氏反应,展示了一种用于修饰结构骨架以在药物化学和示踪剂研究中潜在使用的途径 (Proszenyák 等人,2005)。

Aurora 激酶抑制

包括与 4-(4-氟-2-甲基-苄基)-哌啶在结构上相似的衍生物在内的化合物已被识别为 Aurora A 激酶的抑制剂,表明它们在癌症治疗中的用途。这些发现突出了特定哌啶衍生物在靶向对细胞分裂和癌症进展至关重要的酶中的作用 (亨利,詹姆斯, 2006)。

毒蕈碱乙酰胆碱受体

一项关于基于哌啶和吡咯烷基骨架的苯甲酸酯的合成、18F 标记和生物学评估的研究,用于毒蕈碱乙酰胆碱受体的 PET 成像。这些化合物,包括具有 4-(4-氟苄基)哌啶部分的化合物,有望作为体内成像研究的配体,证明了哌啶衍生物在神经影像学和神经递质系统研究中的应用 (Skaddan 等人,2000)。

属性

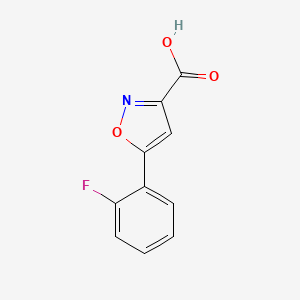

IUPAC Name |

4-[(4-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBCBDICBXABSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588789 |

Source

|

| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride | |

CAS RN |

1171960-54-5 |

Source

|

| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)